molecular formula C10H15F3N2O3 B6246350 6a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one, trifluoroacetic acid CAS No. 2408959-16-8

6a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one, trifluoroacetic acid

Cat. No.: B6246350
CAS No.: 2408959-16-8
M. Wt: 268.2
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Description

6a-(Aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one, trifluoroacetic acid is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the octahydrocyclopenta[b]pyrrol-2-one core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Aminomethylation: The introduction of the aminomethyl group is typically carried out using formaldehyde and a primary amine in the presence of a catalyst. This step often requires careful control of temperature and pH to ensure high yield and selectivity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 6a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one, trifluoroacetic acid may involve similar steps but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated purification systems to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions

6a-(Aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

6a-(Aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one, trifluoroacetic acid has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Biological Research: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 6a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidinone Derivatives: Compounds such as 2-pyrrolidinone share a similar core structure but lack the aminomethyl group.

    Cyclopentane Derivatives: Compounds like cyclopentanone have a similar ring structure but differ in functional groups.

Uniqueness

Conclusion

6a-(Aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one, trifluoroacetic acid is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable subject of study in medicinal chemistry, biological research, and material science.

Properties

CAS No.

2408959-16-8

Molecular Formula

C10H15F3N2O3

Molecular Weight

268.2

Purity

95

Origin of Product

United States

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